2-Bromo-4-fluorobenzoic acid

Catalog No.
S1490938
CAS No.
1006-41-3
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorobenzoic acid

CAS Number

1006-41-3

Product Name

2-Bromo-4-fluorobenzoic acid

IUPAC Name

2-bromo-4-fluorobenzoic acid

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

Synonyms

2-Bromo-4-fluorobenzoic Acid; 4-Fluoro-2-bromobenzoic Acid

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O

2-Bromo-4-fluorobenzoic acid (2-Br-4-F-benzoic acid) is an organic compound with the chemical formula C7H4BrFO2. It is a white solid with a melting point of 172-176 °C []. While its inherent properties haven't been extensively explored in research, 2-Br-4-F-benzoic acid serves as a valuable building block in the synthesis of more complex molecules with diverse applications.

Precursor in Organic Synthesis

The primary application of 2-Br-4-F-benzoic acid lies in its role as a precursor for various organic compounds. Its unique combination of a bromine and fluorine atom at specific positions on the benzene ring allows for targeted modifications and the introduction of various functional groups through well-established chemical reactions. Some examples include:

  • Synthesis of dibenzothiepinones: 2-Br-4-F-benzoic acid can be used as a starting material for the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, which are potential drug candidates with interesting biological activities [].
  • Preparation of benzoic acid derivatives: The bromo and fluorine substituents can be selectively replaced with other functional groups, leading to diverse benzoic acid derivatives with tailored properties. For instance, 2-Br-4-F-benzoic acid can be converted to 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, a potential intermediate in the synthesis of pharmaceuticals [].
  • Amide formation: The carboxylic acid group of 2-Br-4-F-benzoic acid can react with amines to form amides, which are another class of important organic molecules with various applications in materials science and medicinal chemistry. An example is the synthesis of 2-bromo-4-fluorobenzamide [].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-4-fluorobenzoic acid
2-Bromo-4-fluorobenzoic acid

Dates

Modify: 2023-08-15

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